N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c23-15-9-7-14(8-10-15)18-20-19(25-22(31-20)27-11-3-4-12-27)21(30)28(26-18)13-17(29)24-16-5-1-2-6-16/h7-10,16H,1-6,11-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPJBZCPLOUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound under investigation for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.
The compound's molecular formula is , with a molecular weight of 455.51 g/mol. Its structure features a cyclopentyl group and a thiazolo-pyridazin core, which are significant for its biological interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The thiazolo[4,5-d]pyridazin moiety is particularly noted for its role in modulating various signaling pathways, which can lead to therapeutic effects.
Biological Activity Overview
1. Anticancer Activity:
Studies have shown that compounds with thiazolo and pyridazin structures can inhibit cancer cell proliferation. For example, related compounds have demonstrated efficacy against glioma cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as AKT/mTOR and MAPK pathways .
2. Anti-inflammatory Effects:
N-cyclopentyl derivatives have been explored for their anti-inflammatory properties. Compounds in this class have shown potential in reducing cytokine production and inhibiting inflammatory mediators in vitro. This makes them candidates for treating conditions like arthritis and other inflammatory diseases .
3. Neuroprotective Potential:
Some studies suggest that similar compounds may exert neuroprotective effects, potentially through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses. This could be beneficial in neurodegenerative diseases .
Case Studies
Case Study 1: In Vitro Anticancer Activity
In a study examining the anticancer potential of related thiazolo-pyridazin compounds, researchers found that N-cyclopentyl derivatives inhibited the growth of glioma cells with an IC50 value of approximately 15 µM. The study highlighted the compound's ability to induce G2/M phase arrest and apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Assessment
Another study investigated the anti-inflammatory properties of a structurally similar compound in an animal model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (IL-1β and TNF-α) compared to controls, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is being investigated for its potential therapeutic applications. Its interactions with specific enzymes and receptors make it a candidate for drug development targeting various diseases.
Potential Therapeutic Areas:
- Cancer Treatment: Preliminary studies suggest that the compound may inhibit certain cancer cell lines by targeting specific pathways involved in tumor growth.
- Neurological Disorders: Its ability to cross the blood-brain barrier could make it useful in treating conditions like Alzheimer’s disease or schizophrenia by modulating neurotransmitter systems.
The compound exhibits multifaceted biological activities, primarily attributed to its interaction with molecular targets such as:
- Enzymes: It may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways.
- Receptors: The compound's structure allows it to bind to various receptors, potentially influencing physiological responses.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable:
- Formation of Derivatives: The compound can be modified to create derivatives with enhanced properties.
- Reagent in Organic Reactions: It can participate in various chemical reactions, including substitution and oxidation processes.
Case Study 1: Inhibition of Enzymatic Activity
A study investigated the compound's effect on lysosomal phospholipase A2 (PLA2G15), revealing that it inhibits this enzyme effectively. This inhibition is linked to potential drug-induced phospholipidosis, highlighting the importance of understanding the compound's biochemical interactions in drug development .
Case Study 2: Structure-Based Drug Design
Research employing structure-based drug design (SBDD) has explored modifications of N-cyclopentyl derivatives to enhance binding affinity and selectivity towards biological targets. This approach has led to the identification of promising candidates for treating leishmaniasis, showcasing the compound's versatility in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives reported in and 2 , which share the thiazolo[4,5-d]pyridazin core but differ in substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
*Hypothesized values based on structural analysis.
Key Differences and Implications:
Position 7 Substituent :
- The target’s 4-fluorophenyl group contrasts with the 4-chlorophenyl in . Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance membrane permeability compared to chlorine .
- retains the 4-fluorophenyl group, enabling direct comparison of acetamide substituent effects.
Position 2 Substituent :
- The target’s pyrrolidin-1-yl group replaces the methyl group in and . Pyrrolidine’s larger size and basic nitrogen could improve binding to targets with hydrophobic pockets or hydrogen-bonding residues .
Acetamide Substituent :
- The N-cyclopentyl group in the target introduces greater lipophilicity than the N-aryl groups in and . This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Preparation Methods
Cyclocondensation of Pyridazinone Precursors
The thiazolo[4,5-d]pyridazin-4-one system is constructed via cyclocondensation of 4-aminopyridazin-3(2H)-one derivatives with thiourea or thioamide reagents. For example, reacting 4-amino-5-bromo-pyridazin-3(2H)-one with thiourea in the presence of hydrochloric acid yields the thiazole ring through intramolecular cyclization.
$$
\text{4-Amino-5-bromo-pyridazin-3(2H)-one} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Thiazolo[4,5-d]pyridazin-4-one} + \text{NH}_4\text{Br}
$$
This step typically proceeds at reflux temperatures (80–100°C) with yields exceeding 70%.
Halogenation at Position 7
To enable Suzuki-Miyaura coupling, a bromine or iodine atom is introduced at position 7. Direct bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves selective halogenation.
Functionalization of the Thiazolo[4,5-d]Pyridazin-4-One Core
Introduction of the 4-Fluorophenyl Group at Position 7
The 4-fluorophenyl moiety is installed via palladium-catalyzed Suzuki-Miyaura cross-coupling. Using palladium(II) acetate, triphenylphosphine, and potassium carbonate in tetrahydrofuran (THF)/water, the brominated intermediate reacts with 4-fluorophenylboronic acid:
$$
\text{7-Bromo-thiazolo[4,5-d]pyridazin-4-one} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{7-(4-Fluorophenyl)-thiazolo[4,5-d]pyridazin-4-one}
$$
Reaction conditions are optimized at 80°C for 12 hours, yielding 85–90% of the coupled product.
Substitution with Pyrrolidin-1-yl at Position 2
The pyrrolidin-1-yl group replaces a leaving group (e.g., chloride or bromide) at position 2 via SNAr. Heating the substrate with pyrrolidine in dimethyl sulfoxide (DMSO) at 120°C for 18 hours in the presence of cesium carbonate facilitates this substitution:
$$
\text{2-Chloro-7-(4-fluorophenyl)-thiazolo[4,5-d]pyridazin-4-one} + \text{Pyrrolidine} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{2-(Pyrrolidin-1-yl)-7-(4-fluorophenyl)-thiazolo[4,5-d]pyridazin-4-one}
$$
Yields range from 65% to 75%, contingent on the purity of the starting material.
Installation of the Acetamide Side Chain at Position 5
Alkylation with Bromoacetamide Derivatives
Position 5 is functionalized via alkylation using N-cyclopentyl-2-bromoacetamide. The reaction proceeds in THF with potassium carbonate as a base at 45°C for 2.5 hours:
$$
\text{5-Hydroxy-2-(pyrrolidin-1-yl)-7-(4-fluorophenyl)-thiazolo[4,5-d]pyridazin-4-one} + \text{N-Cyclopentyl-2-bromoacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to achieve >95% purity.
Optimization Challenges and Solutions
Regioselectivity in Thiazole Formation
Early synthetic attempts encountered regioselectivity issues during cyclocondensation. Employing in situ IR monitoring and high-throughput screening identified optimal stoichiometry (1:1.2 pyridazinone:thiourea) and solvent (ethanol/water 3:1) to suppress byproducts.
Stability of the 4-Oxo Group
The ketone at position 4 is prone to reduction under hydrogenation conditions. Protecting the carbonyl as a tetrahydropyranyl (THP) ether during palladium-catalyzed steps mitigated this issue.
Analytical Characterization
Spectroscopic Validation
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$6$$) δ 8.21 (s, 1H, pyridazine-H), 7.75–7.68 (m, 2H, aryl-H), 7.32–7.25 (m, 2H, aryl-H), 4.12 (q, 2H, CH$$2$$), 3.55–3.45 (m, 4H, pyrrolidine-H), 2.10–1.95 (m, 8H, cyclopentyl/pyrrolidine-H).
- HRMS : Calculated for C$${22}$$H$${24}$$FN$$5$$O$$2$$S [M+H]$$^+$$: 442.1698; Found: 442.1701.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key steps ensure high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiazolo[4,5-d]pyridazin cores. Key steps include:
- Core Formation : Cyclization of precursors (e.g., thiourea derivatives) with phosphorus pentasulfide under reflux conditions to form the thiazole ring .
- Acetamide Introduction : Coupling the core with activated acetylating agents (e.g., chloroacetyl chloride) in anhydrous DMF, followed by reaction with cyclopentylamine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which characterization techniques are critical for confirming structural integrity?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467.15) and isotopic patterns .
- X-ray Crystallography : Optional for unambiguous confirmation of stereochemistry in crystalline derivatives .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
- Kinase Inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR2 kinases) at 1–10 µM concentrations .
- Antimicrobial Activity : Broth microdilution assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can synthesis conditions be optimized to improve yield and scalability?
Methodological Answer:
- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts .
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and reaction time (12–48 hrs) to map yield-pH relationships .
- Flow Chemistry : Continuous-flow reactors to enhance reproducibility in cyclization steps .
Advanced: How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Orthogonal Techniques : Cross-validate NMR with IR (e.g., carbonyl stretches at 1680–1720 cm⁻¹) and UV-Vis (λmax ~270 nm for thiazole rings) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton assignments .
- Collaborative Databases : Compare with published data for structurally related thiazolo-pyridazin derivatives (e.g., PubChem CID 21029884) .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to kinase domains (e.g., PDB ID 1M17) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with pyrrolidinyl groups) .
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates .
- Knockout Models : CRISPR-Cas9 gene editing in cell lines to validate target pathways (e.g., apoptosis regulators) .
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or furan-2-yl) and compare bioactivity .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with IC₅₀ values .
- Meta-Analysis : Aggregate data from analogs (e.g., N-(4-chlorobenzyl) derivatives) to identify pharmacophore requirements .
Advanced: How to address discrepancies in biological activity data across independent studies?
Methodological Answer:
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) and harmonize protocols (e.g., ATP concentration, incubation time) .
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) with triplicates to reduce variability .
- Data Mining : Apply machine learning (e.g., random forests) to identify confounding variables (e.g., solvent DMSO% affecting solubility) .
Basic: What are the solubility and formulation challenges for in vivo studies?
Methodological Answer:
- Solubility Screening : Test in PEG-400, Cremophor EL, or cyclodextrin complexes (typical solubility <1 mg/mL in aqueous buffers) .
- Pharmacokinetic Formulations : Use nanoemulsions or liposomes to enhance bioavailability .
- Stability Studies : Monitor degradation under physiological pH (4–9) and temperature (37°C) via HPLC .
Advanced: How can computational modeling guide the design of novel analogs?
Methodological Answer:
- Virtual Libraries : Generate 10⁴–10⁵ virtual analogs using combinatorial chemistry software (e.g., ChemAxon) .
- ADMET Prediction : Use SwissADME to filter candidates with poor permeability (e.g., logP >5) or hepatic toxicity .
- Reaction Pathway Prediction : Apply ICReDD’s path-search algorithms to prioritize synthetically feasible routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
